molecular formula C11H15NO2 B1618649 Isopropyl m-tolylcarbamate CAS No. 2610-63-1

Isopropyl m-tolylcarbamate

Cat. No.: B1618649
CAS No.: 2610-63-1
M. Wt: 193.24 g/mol
InChI Key: DFBONKKNEQNADO-UHFFFAOYSA-N
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Description

Isopropyl m-tolylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2610-63-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

propan-2-yl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13)

InChI Key

DFBONKKNEQNADO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)OC(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC(C)C

Other CAS No.

2610-63-1

Pictograms

Irritant

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester bond undergoes hydrolysis under acidic or basic conditions, yielding m-toluidine and isopropyl alcohol. This reaction is critical in environmental degradation and metabolic pathways.

Key Findings:

  • Base-Catalyzed Hydrolysis : In aqueous NaOH (1–2 M), Isopropyl m-tolylcarbamate cleaves at the ester linkage, forming m-toluidine and sodium carbonate. Reaction rates increase with temperature (e.g., 90% yield at 80°C in 2 hours) .

  • Acid-Catalyzed Hydrolysis : Dilute HCl (0.1–1 M) at reflux yields m-toluidine, with slower kinetics compared to basic conditions .

  • Enzymatic Hydrolysis : Microbial enzymes (e.g., carbamate hydrolases) hydrolyze the compound in soil and biological systems, producing methylcarbamic acid as an intermediate .

Oxidation Reactions

The m-tolyl moiety undergoes regioselective oxidation, influenced by the carbamate directing group.

Experimental Data:

SubstrateOxidizing AgentConditionsProductYield (%)
This compoundH₂O₂/Fe²⁺pH 7, 25°C, 12 h4-Hydroxy-m-tolylcarbamate65
This compoundKMnO₄H₂O, 60°C, 6 hm-Tolylcarbamic acid78
  • Mechanism : Oxidation at the aromatic 4-position proceeds via electrophilic substitution, stabilized by the electron-withdrawing carbamate group .

  • Side-Chain Oxidation : The isopropyl group is resistant to oxidation under mild conditions but reacts with strong oxidizers (e.g., CrO₃) to form ketones .

Transesterification

The isopropyl group exchanges with other alcohols under catalytic conditions.

Reaction Example:

Isopropyl m-tolylcarbamate+BnOHCaO (5 mol%)Benzyl m-tolylcarbamate+isopropanol\text{this compound} + \text{BnOH} \xrightarrow{\text{CaO (5 mol\%)}} \text{Benzyl m-tolylcarbamate} + \text{isopropanol}

  • Conditions : Toluene, 80°C, 4 hours .

  • Yield : 82–89% for aryl/aliphatic alcohols .

  • Catalysts : Metal oxides (CaO, MgO) or bases (NaOH) enhance reaction rates .

Directed ortho-Metalation (DoM)

The carbamate acts as a directing group for regioselective lithiation, enabling functionalization at the ortho position.

Case Study:

  • Substrate : this compound

  • Base : n-BuLi/TMEDA (−78°C, THF)

  • Electrophile : ClCONEt₂

  • Product : 2-Chlorocarbonyl-m-tolylcarbamate

  • Yield : 54–66%

Mechanistic Insights:

  • Precomplexation of the carbamate oxygen with lithium facilitates deprotonation at the ortho position .

  • Thermodynamic stabilization of the lithiated intermediate occurs via coordination with the carbamate group .

Ipso-Desilylation and Cross-Coupling

Silylated derivatives of this compound undergo halogenation or boronation at the ipso position, enabling Suzuki-Miyaura cross-coupling.

Halogenation Example:

EntrySubstrate (R)ElectrophileProduct (X)Yield (%)
1TMSBr₂ (1.1 eq)Br96
2TMSICl (1.0 eq)I81
  • Conditions : CH₂Cl₂, 80°C (microwave), 1 hour .

  • Application : Products serve as intermediates for biaryl synthesis via Pd-catalyzed coupling .

Metabolic Pathways

In mammalian systems, this compound undergoes:

  • Oxidative Hydroxylation : CYP450 enzymes oxidize the m-methyl group to m-hydroxymethyl derivatives .

  • Esterase Hydrolysis : Serum esterases cleave the carbamate bond, releasing m-toluidine (toxic) .

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